4-Chloro-N-(1-cyclopropylethyl)aniline
Description
4-Chloro-N-(1-cyclopropylethyl)aniline is an organic compound with the molecular formula C11H14ClN. This compound is characterized by the presence of a chloro group attached to the benzene ring and a cyclopropylethyl group attached to the nitrogen atom of the aniline. It is used in various chemical reactions and has applications in scientific research.
Properties
Molecular Formula |
C11H14ClN |
|---|---|
Molecular Weight |
195.69 g/mol |
IUPAC Name |
4-chloro-N-(1-cyclopropylethyl)aniline |
InChI |
InChI=1S/C11H14ClN/c1-8(9-2-3-9)13-11-6-4-10(12)5-7-11/h4-9,13H,2-3H2,1H3 |
InChI Key |
XLIBPEHRABKSAX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CC1)NC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-(1-cyclopropylethyl)aniline can be achieved through several methods:
Nucleophilic Substitution: This involves the reaction of 4-chloroaniline with 1-cyclopropylethyl halide under basic conditions.
Palladium-Catalyzed Amination: This method involves the use of palladium catalysts to facilitate the amination of 4-chlorobenzene with 1-cyclopropylethylamine.
Industrial Production Methods
Industrial production of 4-Chloro-N-(1-cyclopropylethyl)aniline typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N-(1-cyclopropylethyl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce various amines.
Scientific Research Applications
4-Chloro-N-(1-cyclopropylethyl)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-N-(1-cyclopropylethyl)aniline involves its interaction with specific molecular targets. The chloro group and the cyclopropylethyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
4-Chloroaniline: Lacks the cyclopropylethyl group, making it less sterically hindered.
N-(1-cyclopropylethyl)aniline: Lacks the chloro group, affecting its reactivity.
Uniqueness
4-Chloro-N-(1-cyclopropylethyl)aniline is unique due to the presence of both the chloro and cyclopropylethyl groups, which confer distinct chemical properties and reactivity compared to its analogs .
Biological Activity
4-Chloro-N-(1-cyclopropylethyl)aniline is an organic compound that belongs to the class of substituted anilines. Its biological activity has garnered attention due to its potential applications in pharmaceuticals and agriculture. This article presents a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C10H12ClN
- Molecular Weight : 183.66 g/mol
- CAS Number : 69565-54-4
The compound features a chloro group and a cyclopropyl ethyl moiety attached to an aniline structure, which influences its reactivity and biological interactions.
4-Chloro-N-(1-cyclopropylethyl)aniline exhibits various biological activities through multiple mechanisms:
- Enzyme Interaction : The compound can act as a nucleophile, participating in substitution reactions that may influence enzyme activities and metabolic pathways.
- Cellular Pathways : It has been shown to interact with cellular receptors, potentially affecting signal transduction mechanisms involved in cell proliferation and apoptosis.
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, inhibiting the growth of certain bacterial strains.
Biological Activity Overview
| Activity Type | Description |
|---|---|
| Antimicrobial | Exhibits inhibitory effects on specific bacterial strains in vitro. |
| Cytotoxicity | Demonstrates cytotoxic effects on cancer cell lines, influencing cell viability. |
| Mutagenicity | Potential mutagenic effects observed in certain assays, necessitating caution. |
Antimicrobial Activity
A study conducted by researchers evaluated the antimicrobial efficacy of 4-Chloro-N-(1-cyclopropylethyl)aniline against various pathogens. Results indicated that the compound effectively inhibited the growth of Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.
Cytotoxicity Studies
In vitro cytotoxicity assays performed on human cancer cell lines (e.g., HeLa and MCF-7) revealed that 4-Chloro-N-(1-cyclopropylethyl)aniline induces apoptosis at concentrations above 50 µM. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
